
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, it’s likely that it involves the reaction of a 3,5-dimethyl-1H-pyrazole with an appropriate sulfonamide under suitable conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the phenyl ring are likely to be planar due to the conjugation of pi electrons . The sulfonamide group could introduce some polarity to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole ring is known to participate in various chemical reactions, particularly at the nitrogen atoms . The sulfonamide group can also undergo various reactions, particularly hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Copper (II) Ion Complexation
The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide has been utilized in the synthesis of novel Schiff-base ligands for copper (II) ion complexation. These ligands have been synthesized and characterized, and their complexation with copper (II) ions has led to the formation of various complexes. These complexes have been studied for their thermal properties using techniques like TGA–DSC/FT-IR and for their structural properties through single-crystal X-ray diffraction .
Biological Activity Exploration
Pyrazole derivatives, such as the one , are known for a wide range of biological activities, which makes them significant in pharmaceutical applications. The synthesis and characterization of these derivatives are crucial as they can lead to the discovery of new drugs with potential biological effects. When complexed with metal centers, these compounds can enhance their intrinsic biological effects .
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of heterocyclic compounds like thiazolo[4,5-b]pyridine. These compounds are synthesized through reactions involving hydrazine derivatives and acetylacetone, resulting in structures characterized by X-ray crystallography and NMR spectroscopy. Heterocyclic compounds are of great interest in drug design due to their varied biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Anti-tubercular Drug Development
Research has shown that imidazole-containing compounds synthesized using the pyrazole derivative have exhibited potent anti-tubercular activity against Mycobacterium tuberculosis. Specific compounds synthesized in this manner have been evaluated and shown to be more effective than others, highlighting the compound’s potential in developing anti-tubercular drugs .
Antioxidant and Anti-inflammatory Properties
Thiazolo[4,5-b]pyridine derivatives, synthesized using the pyrazole derivative, have demonstrated antioxidant and anti-inflammatory activities. These properties are significant for the development of new therapeutic agents that can mitigate oxidative stress and inflammation, which are common pathways in various diseases .
Drug Design and Synthesis
The compound’s ability to form fused hybrids by incorporating different heterocyclic systems has been exploited in drug design. These hybrids can offer enhanced activities compared to their parent rings alone, providing a pathway for the development of new chemical entities with improved therapeutic profiles .
Coordination Chemistry
The compound’s role in coordination chemistry is notable, as it can be designed to stabilize different metal centers with varying oxidation numbers. This versatility allows for strategic design in the synthesis of mono-, di-, tri-, or multidentate ligands, which are essential in the development of new materials and catalysts .
Theoretical Studies and Computational Chemistry
Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations have been employed to study the compound and its complexes. These theoretical studies provide insights into the charge distributions and absorption bands of the complexes, contributing to a deeper understanding of their chemical properties .
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-12-10-13(2)17(16-12)9-8-15-20(18,19)11-14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSOCOHIGBXUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

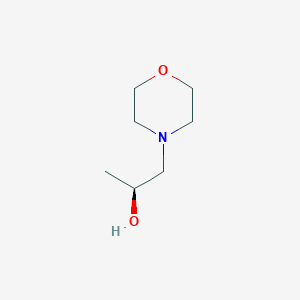
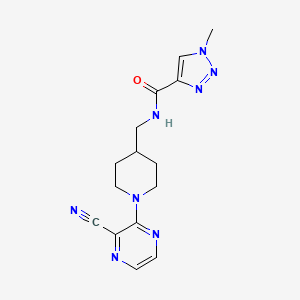

![N,N-Diethyl-1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B2944459.png)
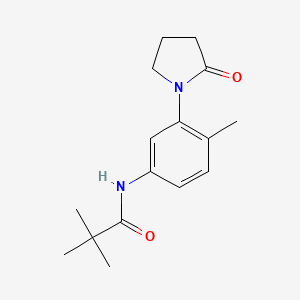



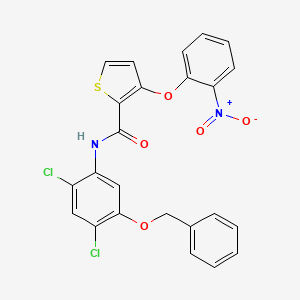

![Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate](/img/structure/B2944473.png)
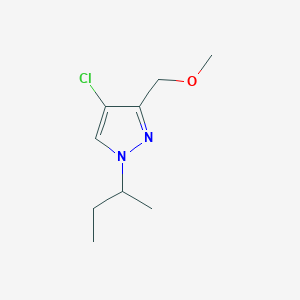
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2944478.png)
